molecular formula C19H17NO5S2 B14991233 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B14991233
M. Wt: 403.5 g/mol
InChI Key: HWQUATAZVLWZBL-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromene core, a thiophene ring, and a sulfone group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the thiophene ring and the sulfone group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring and chromene core can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfone group and thiophene ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core, thiophene ring, and sulfone group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17NO5S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C19H17NO5S2/c21-16-10-18(25-17-6-2-1-5-15(16)17)19(22)20(11-14-4-3-8-26-14)13-7-9-27(23,24)12-13/h1-6,8,10,13H,7,9,11-12H2

InChI Key

HWQUATAZVLWZBL-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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